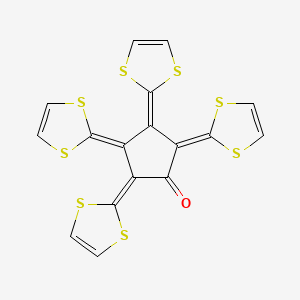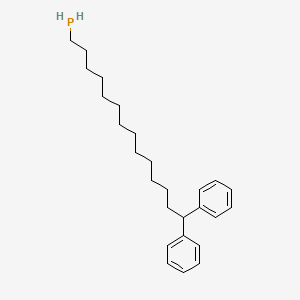
(14,14-Diphenyltetradecyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(14,14-Diphenyltetradecyl)phosphane is an organophosphorus compound characterized by the presence of a phosphine group attached to a long alkyl chain with phenyl groups at the terminal positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (14,14-Diphenyltetradecyl)phosphane typically involves the reaction of a halogenated precursor with a phosphine reagent. One common method is the reaction of 14,14-diphenyltetradecyl chloride with a phosphine source such as triphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the phosphine bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: (14,14-Diphenyltetradecyl)phosphane undergoes various chemical reactions, including:
Substitution: The phosphine group can participate in substitution reactions, where it replaces other functional groups in a molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Phenylsilane and other silane-based reducing agents are frequently used.
Substitution: Reactions often involve halogenated precursors and organometallic reagents.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Regeneration of the parent phosphine compound.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
(14,14-Diphenyltetradecyl)phosphane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (14,14-Diphenyltetradecyl)phosphane involves its ability to interact with various molecular targets. The phosphine group can coordinate with metal ions, forming stable complexes that can catalyze chemical reactions. Additionally, the compound can undergo redox reactions, influencing the activity of enzymes and other biological molecules .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties but a different structural framework.
Phosphine oxides: Oxidized derivatives of phosphines that are more stable and used as intermediates in synthesis.
Phosphine sulfides: Pentavalent derivatives of phosphines used as synthetic intermediates and in various applications.
Uniqueness: (14,14-Diphenyltetradecyl)phosphane is unique due to its long alkyl chain and terminal phenyl groups, which provide distinct steric and electronic properties. These features make it particularly useful in applications requiring specific coordination environments and stability .
Propriétés
Numéro CAS |
114768-07-9 |
|---|---|
Formule moléculaire |
C26H39P |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
14,14-diphenyltetradecylphosphane |
InChI |
InChI=1S/C26H39P/c27-23-17-9-7-5-3-1-2-4-6-8-16-22-26(24-18-12-10-13-19-24)25-20-14-11-15-21-25/h10-15,18-21,26H,1-9,16-17,22-23,27H2 |
Clé InChI |
DCXIDFQPBJYUBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CCCCCCCCCCCCCP)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)


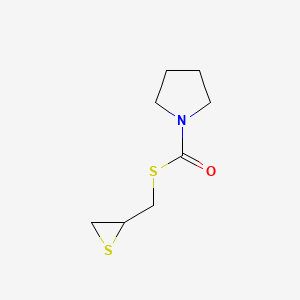
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
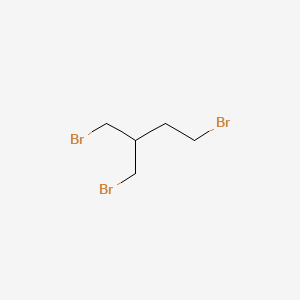
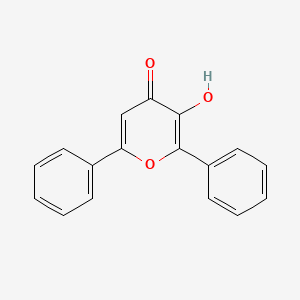
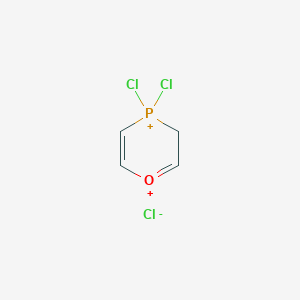
![10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid](/img/structure/B14295162.png)
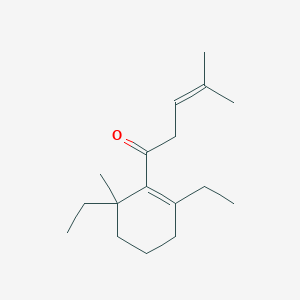
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
